

# A Comparative Guide to Disulfide and Peptide Linkers in Antibody-Drug Conjugates

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For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice between different linker types can significantly impact an ADC's stability in circulation, its drug-release mechanism at the target site, and its overall therapeutic index. This guide provides an objective comparison of two major classes of cleavable linkers: disulfide linkers and peptide linkers, supported by experimental data and detailed methodologies to aid in the rational design and development of next-generation ADCs.

## At a Glance: Key Differences Between Disulfide and Peptide Linkers



Feature	Disulfide Linkers	Peptide Linkers	
Cleavage Mechanism	Reduction of disulfide bond	Enzymatic cleavage of peptide bond	
Primary Cleavage Stimulus	High intracellular glutathione (GSH) concentration	Lysosomal proteases (e.g., Cathepsin B)	
Cleavage Location	Primarily intracellular (cytosol)	Primarily intracellular (lysosomes)	
Plasma Stability	Moderate to high, can be modulated by steric hindrance	Generally high, but can be species-dependent	
Bystander Effect	Can induce a bystander effect with membrane-permeable payloads	Can induce a bystander effect with membrane-permeable payloads	
Payload Release Rate	Can be slower compared to some enzymatic cleavages	Generally efficient and rapid in the presence of target enzymes	

## **Quantitative Comparison of Linker Performance**

The stability of the linker in systemic circulation and the efficiency of payload release at the tumor site are paramount for a successful ADC. The following tables summarize key quantitative data for disulfide and peptide linkers based on published studies.

Table 1: Plasma Stability of Disulfide vs. Peptide Linkers in ADCs



Linker Type	Specific Linker Example	ADC Construct	Species	Plasma Half-life (t½)	Reference(s
Disulfide	SPDB-DM4	huC242- SPDB-DM4	Mouse	~9 days	[1]
Hindered Disulfide	anti-CD22- SG3451	Rat	Improved stability over peptide linker	[2]	
Peptide	Val-Cit (vc)	cAC10- vcMMAE	Mouse	~6.0 days	[3]
Val-Cit (vc)	Trastuzumab- vc-MMAE	Rat	>95% intact after 7 days	[4]	
Val-Ala (va)	-	-	Cleaved at ~half the rate of Val-Cit	[5]	
Phe-Lys	-	-	Cleaved ~30- fold faster than Val-Cit	[5]	
GGFG	DS-8201a (Trastuzumab deruxtecan)	-	High stability	[6]	

Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, conjugation site, and analytical methods used.

Table 2: In Vitro Cleavage Efficiency



Linker Type	Cleavage Condition	Key Enzyme/Molec ule	Relative Cleavage Rate	Reference(s)
Disulfide	High Glutathione (GSH) concentration (1- 10 mM)	Glutathione	Dependent on steric hindrance	[7]
Peptide (Val-Cit)	Lysosomal extract	Cathepsin B	>80% cleavage within 30 minutes	[8]
Peptide (Val-Ala)	Lysosomal extract	Cathepsin B	Slower than Val- Cit	[8]
Peptide (GGFG)	Lysosomal extract	Cathepsin B	Slower than Val- Cit	[8]

## **Mechanisms of Action and Cleavage Pathways**

The distinct cleavage mechanisms of disulfide and peptide linkers dictate their payload release profiles and are a crucial consideration in ADC design.

## Disulfide Linkers: Redox-Sensitive Cleavage

Disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream and to be cleaved in the reducing environment within the cell.[9] This selectivity is achieved by exploiting the significant concentration gradient of glutathione (GSH), a tripeptide with a free thiol group, which is approximately 1000-fold higher in the cytoplasm of tumor cells (1-10 mM) compared to the plasma ( $\sim$ 5  $\mu$ M).[7] Upon internalization of the ADC, the high intracellular GSH concentration facilitates the reduction of the disulfide bond, leading to the release of the cytotoxic payload.[7] The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance near the disulfide bond, for example, by adding methyl groups.[10]



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Cleavage mechanism of a disulfide linker.

## Peptide Linkers: Enzyme-Mediated Cleavage

Peptide linkers are designed to be substrates for specific proteases that are highly active within the lysosomes of tumor cells, such as Cathepsin B.[11] These linkers typically consist of a short peptide sequence, with valine-citrulline (Val-Cit) being one of the most widely used motifs.[6] Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where the acidic environment and high concentration of proteases lead to the cleavage of the peptide linker and subsequent release of the payload.[11] The high stability of peptide linkers in plasma is a key advantage, as they are generally poor substrates for plasma proteases.[12]



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Cleavage mechanism of a peptide linker.

## **Experimental Protocols**

Accurate and reproducible assessment of linker stability and cleavage is essential for the preclinical development of ADCs. The following are generalized protocols for key in vitro assays.

### **In Vitro Plasma Stability Assay**

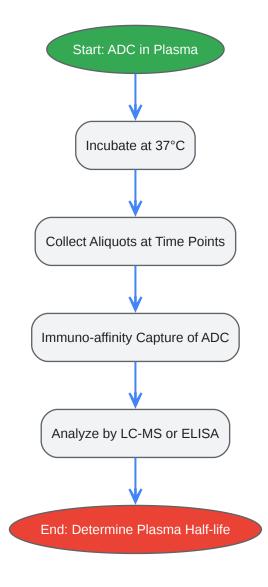
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.

#### Methodology:

- ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 μg/mL) in pre-warmed plasma (e.g., human, mouse, rat) and in a control buffer (e.g., PBS).
- Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.



- Sample Preparation: Immediately freeze the collected aliquots at -80°C to halt further degradation. For analysis, the ADC can be captured from the plasma using affinity beads (e.g., Protein A or G).
- · Quantification:
  - LC-MS: Analyze the captured and eluted ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[13]
     [14]
  - ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated payload. The difference between these values indicates the extent of drug deconjugation.[3]





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Experimental workflow for in vitro plasma stability assay.

## Cathepsin B Cleavage Assay (for Peptide Linkers)

Objective: To determine the rate of enzymatic cleavage of a peptide linker by Cathepsin B.

#### Methodology:

- Reagent Preparation:
  - Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).[5]
  - Activate recombinant human Cathepsin B according to the manufacturer's instructions.
  - Prepare a solution of the ADC or a fluorogenic peptide-linker substrate in the assay buffer.
- · Reaction Setup:
  - In a 96-well plate, add the ADC or substrate solution.
  - Initiate the reaction by adding the activated Cathepsin B.[15]
- Incubation and Measurement:
  - Incubate the plate at 37°C.
  - For fluorogenic substrates, monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the cleavage rate.[15]
  - For ADCs, at specific time points, stop the reaction (e.g., by adding a protease inhibitor)
     and quantify the released payload using HPLC or LC-MS.[15]

## Glutathione (GSH) Cleavage Assay (for Disulfide Linkers)

Objective: To determine the rate of reductive cleavage of a disulfide linker in the presence of glutathione.



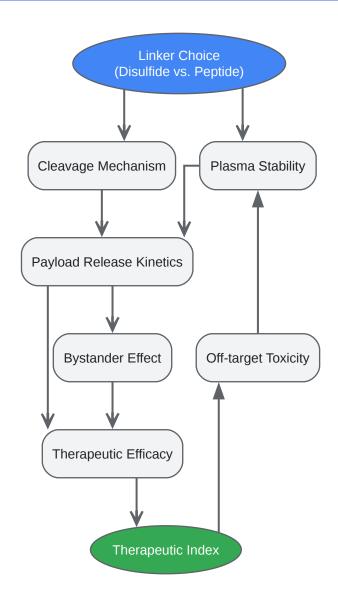
#### Methodology:

- Reagent Preparation:
  - Prepare a reaction buffer (e.g., PBS, pH 7.4).
  - Prepare a stock solution of the ADC in the reaction buffer.
  - Freshly prepare a stock solution of reduced glutathione (GSH) in the reaction buffer.
- Reaction Setup:
  - In a microcentrifuge tube, combine the ADC solution with the GSH solution to a final GSH concentration of 1-10 mM to mimic intracellular conditions.[16]
- Incubation and Analysis:
  - Incubate the reaction mixture at 37°C.
  - At various time points, take aliquots and stop the reaction (e.g., by rapid freezing or adding a thiol-scavenging agent like N-ethylmaleimide).
  - Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload over time.[16]

## **Logical Relationships and Considerations**

The selection of a linker technology is a multifactorial decision that influences the entire therapeutic profile of an ADC.





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Factors influenced by the choice of linker in ADC design.

#### Key considerations include:

- Target Antigen Biology: The rate of internalization and intracellular trafficking of the target antigen can influence the choice of linker. For rapidly internalizing antigens, both linker types can be effective.
- Payload Properties: The membrane permeability of the released payload is a key
  determinant of the bystander effect.[17] A highly permeable payload released from either a
  disulfide or peptide linker can kill neighboring antigen-negative tumor cells.



- Tumor Microenvironment: While both linkers primarily release their payload intracellularly, the specific characteristics of the tumor microenvironment, such as the presence of extracellular proteases or reducing agents, could potentially influence linker stability.
- Preclinical Model Selection: The stability of some peptide linkers, such as Val-Cit, can differ between species (e.g., lower stability in rodents due to carboxylesterase activity).[14] This is an important consideration when interpreting preclinical data and selecting appropriate animal models.

### Conclusion

Both disulfide and peptide linkers are effective and clinically validated technologies for the development of ADCs. Disulfide linkers offer a robust redox-sensitive release mechanism, while peptide linkers provide highly specific enzyme-mediated cleavage. The optimal choice depends on a comprehensive evaluation of the target, the payload, and the desired pharmacokinetic and pharmacodynamic profile of the ADC. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and characterization of linker technologies to advance the development of safer and more effective antibody-drug conjugates.

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